2-(3-fluorothiophen-2-yl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-fluorothiophen-2-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C6H8ClFNS It is an aromatic amine that contains a thiophene ring substituted with a fluorine atom at the 3-position and an ethanamine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorothiophen-2-yl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(3-fluorothiophen-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to form dihydrothiophenes using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Dihydrothiophenes.
Substitution: Methoxylated thiophene derivatives.
Scientific Research Applications
2-(3-fluorothiophen-2-yl)ethan-1-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is used in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-fluorothiophen-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The ethanamine group facilitates the compound’s entry into cells and its subsequent interaction with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-(5-trifluoromethylthiophen-2-yl)ethan-1-amine hydrochloride: This compound has a trifluoromethyl group instead of a fluorine atom, which can significantly alter its chemical properties and biological activity.
1-(5-fluorothiophen-2-yl)ethan-1-amine hydrochloride: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
2-(3-fluorothiophen-2-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. The presence of the fluorine atom at the 3-position of the thiophene ring enhances its stability and binding affinity in biological systems, making it a valuable compound in medicinal chemistry and material science .
Properties
CAS No. |
1824109-55-8 |
---|---|
Molecular Formula |
C6H9ClFNS |
Molecular Weight |
181.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.